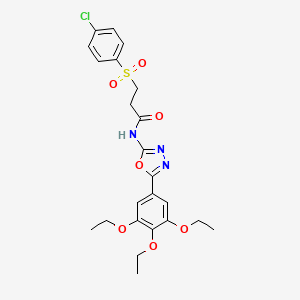
3-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C23H26ClN3O7S and its molecular weight is 523.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
- Molecular Formula: C20H24ClN3O4S
- Molecular Weight: 429.93 g/mol
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial properties. A study screened various synthesized compounds for their antibacterial potential and found that compounds with similar structures showed significant activity against various bacterial strains. Specifically, compounds with the oxadiazole core have been linked to anti-tuberculosis and anti-inflammatory activities .
| Compound | Activity Type | Bacterial Strains Tested | Result |
|---|---|---|---|
| 8f | Antibacterial | E. coli, S. aureus | Moderate activity |
| 8d | Enzyme Inhibition | α-glucosidase | Strong inhibition |
| 8i | Urease Inhibition | Urease | Best inhibitor |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. The oxadiazole derivatives are particularly noted for their ability to inhibit enzymes such as acetylcholinesterase and urease. The structure of the compound allows for effective binding interactions with these enzymes, which is crucial for their inhibitory activity .
Binding Affinity Studies
Binding studies using bovine serum albumin (BSA) have been conducted to understand the interaction between the synthesized compounds and serum proteins. These studies help infer the pharmacokinetic properties of the compounds in biological systems. The results indicated that the synthesized oxadiazole derivatives exhibit moderate binding affinity to BSA, suggesting potential for systemic circulation upon administration .
Case Studies
-
Antibacterial Screening
A study conducted by researchers at Forman Christian College University involved synthesizing several oxadiazole derivatives and evaluating their antibacterial properties against common pathogens. Among these, a derivative similar to the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. -
Enzyme Inhibition Analysis
The same research also assessed enzyme inhibition capabilities where one of the synthesized compounds showed a remarkable ability to inhibit α-glucosidase, which is relevant in managing diabetes mellitus by delaying carbohydrate absorption .
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O7S/c1-4-31-18-13-15(14-19(32-5-2)21(18)33-6-3)22-26-27-23(34-22)25-20(28)11-12-35(29,30)17-9-7-16(24)8-10-17/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEFCTLBHQGTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














